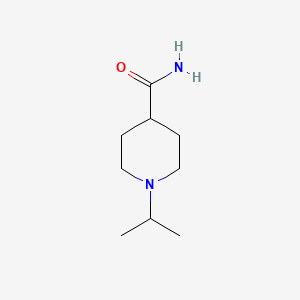

1-Isopropylpiperidine-4-carboxamide

Description

Contextualization within Piperidine (B6355638) Derivatives as a Class of Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.govencyclopedia.pub It is one of the most common heterocyclic structures found in pharmaceuticals and biologically active natural products. nih.govajchem-a.com The prevalence of the piperidine moiety is due to its favorable physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. researchgate.net Its inclusion in a drug candidate can improve membrane permeability, metabolic stability, and the ability to bind to target receptors. researchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pub The versatility of the piperidine scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the biological activity of a compound. nih.gov Researchers continuously propose and evaluate new biologically active piperidine scaffolds, underscoring the enduring importance of this chemical class in the search for novel therapeutics. encyclopedia.pub

Overview of Emerging Research Foci for 1-Isopropylpiperidine-4-carboxamide and its Analogues

While this compound itself is not a primary subject of major research programs, its structural analogues, particularly those based on the isonipecotamide (B28982) (piperidine-4-carboxamide) scaffold, are actively being investigated for various therapeutic applications.

Research into isonipecotamide derivatives has shown potential in several key areas:

Neurodegenerative Diseases: A significant area of research involves the design of isonipecotamide-based molecules as dual inhibitors of both thrombin and cholinesterases, which are targets relevant to the pathology of Alzheimer's disease. nih.gov Thrombin, known for its role in blood coagulation, has also been identified as an inflammatory mediator in the brain, potentially contributing to neurotoxicity in Alzheimer's. nih.gov

Central Nervous System Disorders: Certain phenacyl-based isonipecotamide derivatives have been synthesized and evaluated for potential antidepressant activity. researchgate.net Studies on these compounds have investigated their effect on neurotransmitter levels, such as serotonin (B10506) and dopamine (B1211576), indicating possible antagonism at serotonin receptors. researchgate.net

Oncology: Analogues such as N-(2-aminoethyl)piperidine-4-carboxamide have been explored as scaffolds for developing multikinase inhibitors. nih.gov One study focused on designing inhibitors for VEGFR-2, ERK-2, and Abl-1 kinases, which are implicated in cancer cell proliferation. A representative compound from this series demonstrated anti-proliferative effects against human liver cancer and chronic myeloid leukemia cell lines in vitro. nih.gov

These examples highlight a research strategy where the core piperidine-4-carboxamide structure is systematically modified to interact with specific biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18N2O | PubChem nih.gov |

| Molecular Weight | 170.25 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 170.141913202 Da | PubChem nih.gov |

| Topological Polar Surface Area | 41.1 Ų | PubChem nih.gov |

| Complexity | 151 | PubChem nih.gov |

Historical Development of Isonipecotamide-Based Scaffolds in Research

The isonipecotamide (piperidine-4-carboxamide) scaffold has served as a valuable building block in the development of targeted therapeutic agents. Its history in research is characterized by its use as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets through specific modifications. nih.gov

The development of isonipecotamide-based compounds often involves structure-activity relationship (SAR) studies, where different chemical groups are attached to the piperidine nitrogen and the carboxamide group to optimize biological activity. researchgate.netresearchgate.net For instance, research into dual-action Alzheimer's disease candidates involved investigating how different chemical linkers between the isonipecotamide scaffold and a distal phenyl group affected the inhibition of thrombin and acetylcholinesterase. nih.gov It was found that an ether (OCH2) linker was crucial for potent thrombin inhibition. nih.gov

Similarly, in the pursuit of antidepressant agents, the isonipecotamide nucleus was derivatized with phenacyl groups. researchgate.net This work was inspired by the structures of natural alkaloids known to have effects on the central nervous system, demonstrating a common strategy where natural product chemistry informs the design of synthetic compounds. researchgate.net The exploration of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold for kinase inhibition further illustrates the adaptability of the isonipecotamide core in creating compounds for complex diseases like cancer. nih.gov This historical and ongoing research effort solidifies the isonipecotamide structure as a versatile and important scaffold in medicinal chemistry.

Table 2: Examples of Research on Isonipecotamide Analogues

| Research Focus | Scaffold/Analogue Class | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Isonipecotamide-based dual inhibitors | Development of compounds that inhibit both thrombin and cholinesterase, key targets in Alzheimer's pathology. | nih.gov |

| Depression | Phenacyl isonipecotamide derivatives | Synthesis of compounds showing potential antidepressant effects, possibly through serotonin receptor antagonism. | researchgate.net |

| Cancer | N-(2-aminoethyl)piperidine-4-carboxamide derivatives | Discovery of a scaffold for multikinase inhibitors (VEGFR-2, ERK-2, Abl-1) with anti-proliferative activity in cancer cell lines. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOKHDZYBOLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Isopropylpiperidine 4 Carboxamide

Foundational Synthetic Routes to the 1-Isopropylpiperidine Core

The construction of the tertiary amine core is a critical step, which can be achieved either by modifying a pre-existing piperidine (B6355638) ring or by building the heterocyclic system from acyclic precursors.

The most direct method for introducing the N-isopropyl group is the alkylation of a piperidine-4-carboxamide or a related precursor, such as piperidine-4-carboxylic acid or its esters. This nucleophilic substitution reaction typically involves treating the secondary amine of the piperidine ring with an isopropyl halide, such as isopropyl bromide or iodide.

The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the formation of the unreactive ammonium (B1175870) salt. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or bicarbonates like potassium bicarbonate (KHCO₃). researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. researchgate.net To ensure mono-alkylation and prevent the formation of a quaternary ammonium salt, the alkylating agent can be added slowly to the piperidine substrate. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Isopropyl Bromide (iPrBr) | K₂CO₃ | DMF | Room Temp. | researchgate.net |

| Isopropyl Iodide (iPrI) | KHCO₃ | Acetonitrile | Room - 70°C | researchgate.net |

This alkylation strategy represents a convergent and efficient route, provided the requisite piperidine-4-carboxamide or piperidine-4-carboxylic acid precursor is readily available.

An alternative to direct alkylation is the construction of the piperidine ring itself with the isopropyl group already attached to the nitrogen atom. These methods build the heterocyclic core from acyclic starting materials.

One established method involves the cyclocondensation of primary amines with alkyl dihalides. organic-chemistry.org In this context, a suitably protected N-isopropyl amine could be reacted with a 1,5-dihalopentane derivative to form the piperidine ring. Another powerful technique is the aza-Prins cyclization, where an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield substituted piperidines. organic-chemistry.org Furthermore, intramolecular hydroamination, catalyzed by transition metals like rhodium, can cyclize N-alkenylamines to form the piperidine skeleton. organic-chemistry.org A "Clip-Cycle" approach has also been described for synthesizing spiropiperidines, involving a metathesis reaction followed by an asymmetric aza-Michael cyclization to form the piperidine ring. whiterose.ac.uk

While these methods are fundamental in heterocyclic chemistry, they often require more steps and careful selection of protecting groups compared to the direct alkylation of a pre-formed piperidine ring for the specific synthesis of 1-isopropylpiperidine-4-carboxamide. mdpi.com

Carboxamide Moiety Formation and Functionalization

The formation of the carboxamide group at the C4 position is a pivotal transformation. This is typically accomplished by activating the corresponding carboxylic acid, 1-isopropylpiperidine-4-carboxylic acid, and reacting it with an amine source.

The conversion of 1-isopropylpiperidine-4-carboxylic acid to this compound is a standard amidation reaction. A common laboratory and industrial method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an ammonium salt.

A variety of modern coupling reagents are effective for this purpose. For instance, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF. researchgate.net Other carbodiimide-based reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely employed.

An older, yet effective, two-step method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then treated with ammonia to form the primary carboxamide.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Uronium/Guanidinium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide |

The same coupling methodologies used to form the parent carboxamide can be extended to create a library of N-substituted derivatives. By substituting ammonia with various primary or secondary amines, a wide array of N-alkyl, N-aryl, or N-heterocyclic amides can be synthesized from the 1-isopropylpiperidine-4-carboxylic acid precursor. nih.gov This strategy is a cornerstone of medicinal chemistry for exploring structure-activity relationships. nih.govnih.gov For example, reacting the activated carboxylic acid with amines such as 4-chlorobenzylamine (B54526) or tetrahydroquinoline has been used to generate potent and selective ligands for biological targets. nih.gov

Derivatization Strategies for Structural Elaboration

Once this compound is formed, it can serve as a scaffold for further structural modifications. These derivatizations can alter the compound's physical, chemical, and biological properties.

One significant transformation is the reduction of the carboxamide functional group. Unlike the reduction of esters, which yields alcohols, the reduction of amides with powerful reducing agents like lithium aluminum hydride (LiAlH₄) converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂). libretexts.org This reaction would transform this compound into (1-isopropylpiperidin-4-yl)methanamine, converting the amide into a primary amine with an extended linker.

Another potential site for derivatization is the amide N-H bond itself, although this is less common for primary amides. Acylation could be achieved under specific conditions, for instance, by reacting the amide with an acylating agent like acetic anhydride. chemicalbook.compsu.edu

Furthermore, derivatization techniques can be applied to related intermediates to achieve structural diversity. For example, various organic acids can be derivatized using a piperidine-containing reagent, such as N-(4-aminophenyl)piperidine, to improve their detection in analytical techniques like mass spectrometry. researchgate.netnsf.gov This highlights the utility of the piperidine motif in chemical modification.

Synthesis of Substituted Analogues for Bioactivity Profiling

The synthesis of substituted analogues of this compound is a key strategy for probing the chemical space around this core structure to identify compounds with desired biological activities. This typically involves modifications at the piperidine nitrogen, the carboxamide nitrogen, or the piperidine ring itself.

A common synthetic route begins with the commercially available piperidine-4-carboxylic acid. The piperidine nitrogen is often protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent its interference in subsequent reactions. The carboxylic acid is then activated, commonly by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). This activated intermediate can then be reacted with a variety of amines to form the corresponding amides. Following amide formation, the protecting group on the piperidine nitrogen is removed, and the nitrogen can be alkylated to introduce substituents like the isopropyl group or other desired functionalities. units.it

For instance, a series of piperidine-4-carboxamide derivatives were synthesized to explore their potential as sigma-1 (σ₁) receptor ligands. units.it The synthesis involved an initial N-Boc protection of 4-piperidinecarboxylic acid, followed by conversion to the acyl chloride. This was then reacted with various amines to create a library of amides. After deprotection, N-alkylation with different benzyl (B1604629) chlorides yielded the final compounds. units.it This modular approach allows for the systematic variation of substituents to map the SAR.

Similarly, researchers have designed and synthesized novel piperidine-4-carboxamide derivatives as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which are important targets for anti-HIV-1 agents. mdpi.com These syntheses often employ a group-reverse strategy to explore different pharmacophoric features. The core piperidine-4-carboxamide scaffold is assembled, and various substituents are introduced to optimize the interaction with the receptor. Evaluation of these analogues in biological assays, such as calcium mobilization assays, allows for the identification of compounds with high inhibitory activity. mdpi.com In one study, compounds 16g and 16i showed inhibitory activity against CCR5 equivalent to the positive control, maraviroc. mdpi.com

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide has also been explored to develop compounds with analgesic and antibacterial properties. researchgate.net These syntheses can proceed via amino-de-chlorination or amino-de-alkoxylation reactions, demonstrating the versatility of the piperidine-4-carboxamide core for generating a diverse range of analogues for bioactivity screening. researchgate.net

Table 1: Examples of Substituted this compound Analogues and their Bioactivity

| Analogue Type | Synthetic Strategy | Targeted Bioactivity | Key Findings | Reference |

| N-Aryl/Alkyl-piperidine-4-carboxamides | N-Boc protection, acyl chloride formation, amidation, deprotection, N-alkylation | Sigma-1 (σ₁) receptor binding | Tetrahydroquinoline derivative 2k showed very high σ₁ affinity (Ki = 3.7 nM) and selectivity. | units.it |

| Substituted Piperidine-4-carboxamides | Group-reverse strategy based on a 'Y shape' pharmacophore model | CCR5 inhibition (Anti-HIV-1) | Compounds 16g (IC₅₀ = 25.73 nM) and 16i (IC₅₀ = 25.53 nM) showed potent CCR5 inhibitory activity. | mdpi.com |

| Sulfonamide and Amide Derivatives | Amino-de-chlorination and amino-de-alkoxylation reactions | Analgesic and antibacterial | Synthesized compounds showed a diverse antimicrobial profile, with some possessing comparable or better activity than the parent compound. | researchgate.net |

| Piperidine Carboxamide-derived Keto Amides | Multi-step synthesis involving peptide coupling | Calpain inhibition | Keto amides 11f and 11j displayed Ki values of 30 and 9 nM, respectively, with high selectivity over cathepsin B. | ajchem-a.com |

Note: The specific compound numbers (e.g., 16g, 2k) are taken from the cited literature.

Conjugation with Other Chemical Moieties (e.g., Indole (B1671886), Aryloxazole, Carbohydrate Derivatives)

Conjugating this compound with other chemical moieties is a powerful strategy to create hybrid molecules that may exhibit novel or enhanced biological activities. This approach can combine the pharmacophoric features of different molecular classes to target multiple biological pathways or to improve pharmacokinetic properties.

Indole Conjugates:

The indole nucleus is a prominent scaffold in many biologically active compounds. The conjugation of a piperidine-4-carboxamide moiety with an indole ring can be achieved through standard peptide coupling reactions. Typically, an indole carboxylic acid is activated and then reacted with the amine of a piperidine derivative, or conversely, an activated piperidine-4-carboxylic acid is reacted with an amino-functionalized indole.

For example, the synthesis of indole-2-carboxamide inhibitors of neurotropic alphavirus replication has been reported, where a piperidine moiety is linked to the indole-2-carboxamide core. researchgate.net The synthesis can start with the coupling of an indole carboxylate with ethyl isonipecotate (ethyl piperidine-4-carboxylate), followed by further modifications. researchgate.net Similarly, novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated as potential cholinesterase inhibitors, demonstrating the utility of linking piperidine amides to the indole scaffold.

Aryloxazole Conjugates:

While direct synthesis of this compound conjugated with aryloxazoles is not extensively documented in readily available literature, the synthetic strategies employed for similar heterocyclic systems suggest potential routes. For instance, the synthesis of aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides involves the introduction of an aryloxymethyl fragment via alkylation of the heterocyclic core. mdpi.com A similar approach could potentially be adapted for the piperidine-4-carboxamide scaffold, where an aryloxazole moiety with a suitable leaving group could be used to alkylate the piperidine nitrogen. Alternatively, an aryloxazole containing a carboxylic acid or an amine functionality could be coupled with the corresponding functional group on the piperidine-4-carboxamide using standard amide bond formation techniques. Phenylglycinol-derived oxazolopiperidone lactams are also known as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, which could be a potential route for creating complex aryloxazole-piperidine structures. nih.gov

Carbohydrate Derivatives:

The conjugation of carbohydrate moieties to drug scaffolds, or glycosylation, is a known strategy to improve solubility, bioavailability, and to target specific cellular uptake mechanisms. The synthesis of piperidine-based carbohydrate mimetics, often referred to as azasugars, is a well-established field. These compounds are typically synthesized from carbohydrate precursors through a series of reactions that include the introduction of a nitrogen atom to form the piperidine ring. researchgate.net

For instance, piperidine azasugars have been synthesized and evaluated as inhibitors of glucocerebrosidase (GCase). acs.org The synthesis can involve the one-pot condensation of a sugar-derived aldehyde with a primary amine, followed by an oxidation/reductive amination cascade to form the N-substituted piperidine ring. acs.org Another approach involves the synthesis of dihydrofuro[3,2-b]piperidine derivatives from D- and L-arabinose, which have shown potent α-glucosidase inhibitory activity. mdpi.com While these methods build the piperidine ring from a carbohydrate, they represent a key strategy for creating "glyco-conjugated" piperidine structures with significant biological activity. Direct conjugation of a carbohydrate to a pre-formed this compound could be envisioned through the reaction of an activated piperidine-4-carboxylic acid with an amino-functionalized sugar, or by reacting an amino-functionalized piperidine-4-carboxamide with a sugar derivative bearing a good leaving group.

Preclinical Pharmacological Investigations and Biological Activities of 1 Isopropylpiperidine 4 Carboxamide Analogues

Antiviral Research Applications

Inhibition of Human Coronaviruses (e.g., NL63, OC43, SARS-CoV-2) in In Vitro Models

Analogues of 1-isopropylpiperidine-4-carboxamide have demonstrated notable inhibitory effects against a range of human coronaviruses in laboratory settings. Specifically, the compound NCGC2955, a piperidine-4-carboxamide derivative, has been evaluated for its antiviral activity against the human α-coronavirus NL63 and the β-coronavirus OC43. In these in vitro studies, NCGC2955 exhibited antiviral efficacy with a 50% effective concentration (EC50) of 2.5 ± 0.15 µM in NL63-infected Vero cells and 1.5 ± 0.2 µM in MK2 cells. gavinpublishers.com Against OC43-infected human foreskin fibroblasts, the EC50 was determined to be 1.5 ± 0.01 µM. gavinpublishers.com

Furthermore, the antiviral potential of these compounds extends to the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). NCGC2955 and a structurally related analogue, designated as 153, were tested against SARS-CoV-2 variants, including the alpha and delta strains. In Calu-3 cells infected with SARS-CoV-2, NCGC2955 and analogue 153 displayed potent inhibition with EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively. gavinpublishers.com These findings highlight the ability of piperidine-4-carboxamide analogues to inhibit the replication of various human coronaviruses, including the causative agent of COVID-19, at low micromolar and even sub-micromolar concentrations in cell culture models. gavinpublishers.com The selectivity index for both compounds was favorable, with cellular toxicity observed at concentrations greater than 300 µM in all tested cell lines. gavinpublishers.com

In Vitro Antiviral Activity of Piperidine-4-carboxamide Analogues against Human Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) |

|---|---|---|---|

| NCGC2955 | HCoV-NL63 | Vero | 2.5 ± 0.15 |

| NCGC2955 | HCoV-NL63 | MK2 | 1.5 ± 0.2 |

| NCGC2955 | HCoV-OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 |

| Analogue 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 |

Broad-Spectrum Antiviral Activity against RNA Viruses (e.g., Western Equine Encephalitis Virus, Human Cytomegalovirus)

The antiviral activity of piperidine-4-carboxamide analogues is not limited to coronaviruses. Research has indicated that these compounds possess broad-spectrum inhibitory activity against a variety of RNA viruses. gavinpublishers.com In culture, they have shown efficacy against members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. gavinpublishers.com This suggests a mechanism of action that may target a common pathway or host factor essential for the replication of these diverse viruses. While specific data on the inhibition of Western Equine Encephalitis Virus and Human Cytomegalovirus by this compound itself is not detailed in the provided context, the broader class of piperidine-4-carboxamides has been recognized for its wide-ranging antiviral potential. gavinpublishers.comnih.gov

Mechanistic Studies on Viral Replication Inhibition (e.g., Modulation of Cap-Dependent Translation)

The mechanism by which piperidine-4-carboxamide analogues exert their antiviral effects appears to involve the modulation of host cell processes rather than direct action on viral enzymes. gavinpublishers.com Studies suggest that their mechanism may involve a host factor that modulates cap-dependent translation, a critical process for the synthesis of viral proteins for many RNA viruses. gavinpublishers.com This mode of action is advantageous as it may reduce the likelihood of the development of drug-resistant viral mutants, a common issue with antivirals that target specific viral enzymes. gavinpublishers.com

Further mechanistic insights come from studies on 1,4,4-trisubstituted piperidines, which have been shown to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral polyprotein processing. mdpi.com Although the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro. mdpi.com This suggests that while some piperidine (B6355638) derivatives may act on host-cell pathways, others could have direct, albeit potentially moderate, effects on viral proteins. mdpi.com

Antimicrobial and Antibacterial Studies

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, piperidine derivatives were found to be active against Staphylococcus aureus and Escherichia coli. researchgate.net The research indicated that different analogues within the piperidine class can exhibit varying levels of antibacterial potency. researchgate.netrsc.orgmdpi.com

Inhibition of Bacterial Enzymatic Targets (e.g., Mycobacterium abscessus DNA Gyrase)

A significant finding in the antibacterial research of piperidine-4-carboxamides is their ability to target bacterial DNA gyrase. nih.govnih.gov A specific piperidine-4-carboxamide, MMV688844, and a more potent analogue, were identified as inhibitors of Mycobacterium abscessus DNA gyrase. nih.govnih.govresearchgate.net This bacterium is known for being intrinsically multidrug-resistant. nih.gov

Biochemical studies with the recombinant M. abscessus DNA gyrase confirmed that these compounds inhibit the wild-type enzyme. nih.govnih.gov The 50% inhibitory concentration (IC50) for the improved analogue, 844-TFM, was 1.9 µM, which was 2.4-fold lower than that of the parent compound MMV688844 (4.6 µM). researchgate.net The mechanism of action is believed to be similar to that of fluoroquinolones, causing DNA gyrase-mediated DNA damage. nih.govnih.gov Notably, there was limited cross-resistance with moxifloxacin (B1663623) and no cross-resistance with another DNA gyrase inhibitor, SPR719. nih.govnih.gov

Inhibition of M. abscessus DNA Gyrase by Piperidine-4-carboxamide Analogues

| Compound | Target | IC50 (µM) |

|---|---|---|

| MMV688844 (844) | M. abscessus DNA Gyrase | 4.6 |

| 844-TFM | M. abscessus DNA Gyrase | 1.9 |

Enzyme Modulation and Receptor Interaction Studies

Analogues of this compound have been synthesized and evaluated for their inhibitory or antagonistic effects on several key biological targets. These studies highlight the versatility of the piperidine-4-carboxamide core in creating potent and selective modulators of protein function.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. mdpi.com Research has explored piperidine-4-carboxamide derivatives as potential cholinesterase inhibitors. In one study, N-benzylpiperidine carboxamides were developed by replacing a metabolically unstable ester linkage in a lead compound with a more robust amide linker. nih.gov This led to the identification of compounds with significant in vitro inhibitory activity against AChE. nih.gov

For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed AChE inhibition with IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov Other research has focused on hybrid molecules, combining the piperidine moiety with other pharmacologically active structures like benzimidazole, to target both AChE and BChE. mdpi.comnih.gov These studies often find that substituents on the piperidine ring and the carboxamide nitrogen are crucial for determining the potency and selectivity of inhibition. mdpi.commdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine-4-carboxamide Analogues

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 µM | nih.gov |

| Arecoline-4-thiazolidinone derivative (Compound 7c) | Acetylcholinesterase (AChE) | 6.62 µM | researchgate.net |

| Arecoline-4-thiazolidinone derivative (Compound 7c) | Butyrylcholinesterase (BChE) | 13.78 µM | researchgate.net |

Factor Xa (FXa) and thrombin are critical serine proteases in the blood coagulation cascade, making them prime targets for anticoagulant drugs. uspharmacist.com The this compound structure has been identified as a valuable scaffold for potent and selective FXa inhibitors. nih.gov Research into biarylmethoxy isonipecotamides (piperidine-4-carboxamides) revealed that incorporating a 1-isopropylpiperidine group as the P4 motif significantly enhances inhibitory activity. nih.gov

One of the most potent compounds identified, which combines the 1-isopropylpiperidine group with a 2-Cl-thiophen-5-yl group, inhibited FXa with a K(i) value of 0.3 nM and demonstrated very high selectivity over thrombin. nih.gov Other studies on fluorinated benzyloxyphenyl piperidine-4-carboxamides also highlighted derivatives with potent, selective FXa inhibition, with K(i) values as low as 57 nM. nih.gov These compounds function as direct inhibitors, binding to the active site of FXa to block its procoagulant activity. uspharmacist.com While many analogues show high selectivity for FXa, some also exhibit dual inhibition of FXa and platelet aggregation, presenting a multi-faceted antithrombotic profile. nih.gov

Table 2: Factor Xa Inhibitory Activity of Selected Piperidine-4-carboxamide Analogues

| Compound Description | Target Enzyme | Inhibition Constant (K(i)) | Reference |

|---|---|---|---|

| Biarylmethoxy isonipecotamide (B28982) with 1-isopropylpiperidine P4 group and 2-Cl-thiophen-5-yl P1 motif (Compound 21e) | Factor Xa (fXa) | 0.3 nM | nih.gov |

| Fluorinated N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (Compound 7p) | Factor Xa (fXa) | 57 nM | nih.gov |

| Fluorinated N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (Compound 7m) | Factor Xa (fXa) | 130 nM | nih.gov |

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase essential for signaling pathways that lead to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govmedchemexpress.com Dysregulation of this pathway is implicated in certain B-cell lymphomas and autoimmune diseases. nih.gov A class of N-aryl-piperidine-4-carboxamides has been identified as potent and selective inhibitors of MALT1's proteolytic function. nih.gov

These inhibitors were developed from a weak screening hit and optimized to achieve high potency in both biochemical and cellular assays. nih.gov By directly inhibiting the protease function of MALT1, these compounds effectively suppress the downstream NF-κB signaling cascade. medchemexpress.comnih.gov This was demonstrated by their activity in a Jurkat T-cell activation assay and in the OCI-Ly3 B-cell lymphoma line, which relies on a dysregulated NF-κB pathway for survival. nih.gov Pharmacological inhibition of MALT1 leads to the downregulation of NF-κB target genes, highlighting a potential therapeutic strategy for related disorders. nih.govmedchemexpress.com

P2X receptors, particularly P2X7R, are ligand-gated ion channels that play a role in inflammation, immune responses, and cancer. nih.govbioworld.com Several classes of compounds featuring a piperidine or piperazine (B1678402) core have been developed as P2X7R antagonists. bioworld.comresearchgate.net Research into novel pyrazine (B50134) and quinoline-carboxamide derivatives identified compounds with potent and selective inhibitory activity against the human P2X7 receptor (h-P2X7R). nih.gov

For example, a pyrazine carboxamide derivative (compound 1e) was found to be a potent and selective antagonist with an IC₅₀ value of 0.457 µM for h-P2X7R. nih.gov These antagonists were shown to be inactive at other related receptors like h-P2X4R, indicating a high degree of selectivity. nih.gov The mechanism of action involves blocking the ion channel, which can be measured through assays like calcium mobilization. nih.gov In cellular contexts, these antagonists have been shown to induce apoptosis and exhibit anti-proliferative effects in cell lines where P2X7R is overexpressed. nih.gov

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV-1 to enter host cells. acs.orgnih.gov Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The piperidine-4-carboxamide scaffold has been extensively used to develop potent CCR5 inhibitors. nih.govnih.gov

Through structural optimization, researchers have created highly potent molecules. For example, TAK-220, a complex piperidine-4-carboxamide derivative, demonstrated a high CCR5 binding affinity with an IC₅₀ of 3.5 nM and potently inhibited HIV-1 envelope-mediated membrane fusion with an IC₅₀ of 0.42 nM. acs.orgnih.gov Another study, using a group-reverse strategy, designed novel piperidine-4-carboxamide derivatives that showed inhibitory activity against CCR5 equivalent to the approved drug maraviroc, with IC₅₀ values around 25 nM. nih.gov These selected compounds also displayed potent antiviral activity in HIV-1 single-cycle assays. nih.gov

Table 3: CCR5 Receptor Inhibitory Activity of Selected Piperidine-4-carboxamide Analogues

| Compound Name | Assay | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| TAK-220 | CCR5 Binding Affinity | 3.5 nM | acs.orgnih.gov |

| TAK-220 | Membrane Fusion Inhibition | 0.42 nM | acs.orgnih.gov |

| Compound 16g | Calcium Mobilization | 25.73 nM | nih.gov |

| Compound 16i | Calcium Mobilization | 25.53 nM | nih.gov |

| Compound 16g | Anti-HIV-1 Activity | 73.01 nM | nih.gov |

| Compound 16i | Anti-HIV-1 Activity | 94.10 nM | nih.gov |

Investigations into Modulatory Effects on Cellular Processes (Preclinical Contexts)

The enzyme and receptor modulation activities of this compound analogues translate into significant effects on cellular processes in preclinical models. These effects underscore their potential as therapeutic agents for a variety of diseases.

MALT1 inhibitors based on the N-aryl-piperidine-4-carboxamide scaffold have shown efficacy in cellular models of cancer and autoimmune disease. They demonstrate activity in a mechanistic Jurkat T-cell activation assay and inhibit the proliferation of the B-cell lymphoma line OCI-Ly3, which is dependent on the NF-κB pathway for survival. nih.gov

In the context of virology, piperidine-4-carboxamide CCR5 antagonists potently inhibit the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs). acs.orgnih.gov For example, the compound TAK-220 strongly inhibited HIV-1 replication with a mean EC₅₀ of 1.1 nM. acs.orgnih.gov

Furthermore, P2X7R antagonists from the carboxamide class have demonstrated effects on cellular viability and apoptosis. nih.gov In P2X7R-transfected cell lines, selective antagonists induced cellular shrinkage and nuclear condensation, which are hallmarks of apoptosis. Flow cytometry analysis confirmed that these compounds could induce significant levels of apoptotic cell death in a dose-dependent manner. nih.gov These findings showcase the broad potential of piperidine-4-carboxamide derivatives to modulate complex cellular functions relevant to human diseases.

Influence on Cancer Cell Proliferation and Cell Cycle Progression

While direct studies on this compound analogues are not extensively reported in the context of cancer cell proliferation, research on structurally related piperidine-carboxamide derivatives provides insights into their potential antiproliferative mechanisms. Investigations into various classes of piperidine-containing compounds have demonstrated their ability to impede cancer cell growth and induce cell cycle arrest.

For instance, a series of DNA-threading bis(9-aminoacridine-4-carboxamides) featuring ethylpiperidino and N-methylpiperidin-4-yl sidechains have been synthesized and evaluated for their cytotoxic effects. These compounds were shown to act as bisintercalating agents, leading to cell cycle arrest and exhibiting cytotoxicity against human leukaemic cells with IC50 values ranging from 99 to 1100 nM. nih.gov The nature of the piperidine sidechain was found to influence the cytotoxic potency, with the ethylpiperidino series generally demonstrating greater activity. nih.gov

In a different study, N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in human melanoma A375 cells. nih.gov The initial hit compound displayed moderate senescence-inducing and antiproliferative activities. Structure-activity relationship studies revealed that the piperidine-3-carboxamide moiety was crucial for activity, as the corresponding piperidine-4-carboxamide regioisomer was inactive. nih.gov

Furthermore, certain piperidine derivatives have been designed as inhibitors of tubulin polymerization, a key process in cell division. These compounds, acting as colchicine (B1669291) binding site inhibitors, have been shown to induce apoptosis in cancer cells. nih.gov

It is important to note that while these findings on related piperidine structures are encouraging, the specific effects of this compound analogues on cancer cell proliferation and cell cycle progression require dedicated investigation. The existing data, however, suggests that the piperidine-carboxamide scaffold is a promising starting point for the development of novel anticancer agents.

Interactive Data Table: Cytotoxicity of bis(9-aminoacridine-4-carboxamides) with Piperidine Sidechains

| Compound ID | Linker Type | Piperidine Sidechain | IC50 (nM) in Human Leukaemic Cells |

| Compound A | Neutral flexible alkyl | Ethylpiperidino | 99 |

| Compound B | Neutral flexible alkyl | N-methylpiperidin-4-yl | >1000 |

| Compound C | Charged flexible polyamine | Ethylpiperidino | 250 |

| Compound D | Charged flexible polyamine | N-methylpiperidin-4-yl | 1100 |

Modulation of Epithelial-Mesenchymal Transition (EMT) Pathways

The epithelial-mesenchymal transition (EMT) is a cellular program that is implicated in cancer progression and metastasis. While direct evidence for the modulation of EMT pathways by this compound analogues is limited, studies on other piperidine derivatives suggest that this class of compounds may have the potential to interfere with this process.

For example, a novel piperidine derivative has been identified as a colchicine binding site inhibitor that not only induces apoptosis but also inhibits the EMT process in prostate cancer PC3 cells. nih.govnih.gov The inhibition of EMT by this compound was observed through wound healing and migration assays, where it hindered the migration of PC3 cells. nih.gov These findings suggest that targeting tubulin polymerization with piperidine derivatives could be a strategy to counteract EMT. nih.govnih.gov

It is hypothesized that by interfering with the cytoskeletal rearrangements that are fundamental to EMT, piperidine-containing compounds could potentially suppress the migratory and invasive properties of cancer cells. However, the specific molecular mechanisms by which these compounds might influence key EMT signaling pathways, such as those involving TGF-β, Wnt, or Notch, remain to be elucidated for the this compound series. Further research is necessary to determine if analogues of this compound can indeed modulate EMT and to identify the specific molecular targets within these pathways.

Studies on Neurotransmitter Systems and Receptor Binding (e.g., Dopamine (B1211576) Reuptake Inhibition)

Analogues of piperidine-4-carboxamide have been investigated for their activity on neurotransmitter systems, with a particular focus on the inhibition of monoamine reuptake transporters. The dopamine transporter (DAT) is a key target in this context, and structure-activity relationship (SAR) studies on related scaffolds have provided valuable insights.

A study on a series of 24 synthetic 4-benzylpiperidine (B145979) carboxamides revealed critical structural features for dopamine reuptake inhibition. nih.govkoreascience.kr The length of the linker between the piperidine ring and an aromatic moiety was found to be a significant determinant of activity. Specifically, compounds with a two-carbon linker exhibited much higher potency for DAT inhibition compared to those with a three-carbon linker. nih.gov

The nature of the aromatic substituent also played a crucial role in the potency and selectivity of these compounds. For instance, the presence of a diphenyl group was strongly correlated with potent inhibition of dopamine reuptake. nih.gov A docking simulation for a triple reuptake inhibitor from this series suggested that the ligand binding pocket is formed by transmembrane domains 1, 3, and 6 of the transporter. nih.gov

Functionally, a potent dopamine reuptake inhibitor from this 4-benzylpiperidine carboxamide series was shown to block the DAT-induced inhibition of dopamine D2 receptor (D2R) endocytosis. nih.gov This demonstrates that these compounds can have a significant influence on dopamine signaling. nih.gov

While these studies were conducted on 4-benzylpiperidine carboxamides, the findings regarding the importance of the linker length and aromatic substituents provide a strong foundation for the design and evaluation of this compound analogues as potential dopamine reuptake inhibitors. The substitution at the 1-position of the piperidine ring with an isopropyl group is a key structural feature of the target compound class, and its influence on DAT binding and inhibition would be a critical area for future investigation.

Interactive Data Table: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides for Dopamine Transporter (DAT) Inhibition

| Linker Length (Carbons) | Aromatic Substituent | Relative DAT Inhibition Potency |

| 2 | Diphenyl | High |

| 2 | Biphenyl | Moderate |

| 3 | Diphenyl | Low |

| 3 | Biphenyl | Very Low |

Analgesic and Anti-inflammatory Pathway Modulation in Animal Models

The potential of piperidine-carboxamide derivatives as analgesic and anti-inflammatory agents has been explored in various preclinical models. Although specific data on this compound analogues is not extensively available, research on related structures indicates that this chemical scaffold can modulate pathways involved in pain and inflammation.

A study on newly synthesized halogenated derivatives of piperidine-4-carboxamide demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. hamdard.edu.pk The chloro and bromo derivatives, in particular, exhibited potent activity comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk Furthermore, a separate investigation into piperidine-4-carboxamide derivatives reported their ability to relieve pain and produce analgesia in mice. researchgate.net

The natural product piperine (B192125), which contains a piperidine ring, has also been shown to possess anti-inflammatory, antinociceptive, and antiarthritic effects. nih.gov In a rat model of carrageenan-induced acute paw pain, piperine significantly reduced nociceptive symptoms. nih.gov Histological analysis confirmed a reduction in the inflammatory area in the ankle joints of arthritic rats treated with piperine. nih.gov

Additionally, a review of various piperazinyl-containing pyridazine (B1198779) derivatives, which share some structural similarities with piperidine-carboxamides, highlighted that substituted piperazine or piperidine derivatives showed potent analgesic activities. pcbiochemres.com In a p-benzoquinone-induced writhing test, several of these compounds exhibited significant analgesic activity, with some being more potent than aspirin. pcbiochemres.com

These findings collectively suggest that the piperidine-carboxamide core is a promising template for the development of novel analgesic and anti-inflammatory drugs. The anti-inflammatory activity is thought to be related, at least in part, to the inhibition of cyclooxygenase (COX) enzymes. pcbiochemres.com Further studies on this compound analogues are warranted to determine their specific efficacy and mechanisms of action in animal models of pain and inflammation.

Interactive Data Table: Anti-inflammatory Activity of Piperidine-4-Carboxamide Derivatives

| Derivative | In Vivo Model | Outcome |

| Chloro-derivative | Carrageenan-induced rat paw edema | Potent anti-inflammatory effect, comparable to acetylsalicylic acid hamdard.edu.pk |

| Bromo-derivative | Carrageenan-induced rat paw edema | Potent anti-inflammatory effect, comparable to acetylsalicylic acid hamdard.edu.pk |

| Fluoro-derivative | Carrageenan-induced rat paw edema | Insignificant activity hamdard.edu.pk |

Structure Activity Relationship Sar Studies of 1 Isopropylpiperidine 4 Carboxamide Derivatives

Identification of Key Structural Features for Bioactivity

The biological activity of 1-isopropylpiperidine-4-carboxamide derivatives is contingent upon specific structural features that govern their interaction with biological targets. The core piperidine-4-carboxamide scaffold serves as a crucial anchor, with modifications at various positions significantly influencing efficacy.

In studies of piperidine (B6355638) derivatives as inhibitors of Mycobacterium tuberculosis MenA, the piperidine core was a key element of the inhibitor scaffold. nih.govnih.gov The exploration of structure-activity relationships in this context aimed to enhance both potency and drug-like properties. nih.govnih.gov Similarly, research on piperidine-based analogues of cocaine, which act as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake inhibitors, has demonstrated that the 3,4-disubstituted piperidine core yields potent inhibitors with Ki values in the nanomolar range. acs.org

Furthermore, in the design of human carbonic anhydrase (hCA) inhibitors, the 1-substituted piperidine-4-carboxamide structure is a foundational element. nih.gov The specific nature of the substituent at the 1-position of the piperidine ring, in this case a 4-sulfamoylbenzoyl group, is critical for targeting the desired enzyme isoforms. nih.gov The carboxamide portion, in turn, allows for the introduction of various substituted benzylamine (B48309) or piperazine (B1678402) moieties, which are key to modulating the inhibitory activity and selectivity. nih.gov These examples underscore that the fundamental bioactivity of this class of compounds arises from the precise arrangement of the piperidine ring, the carboxamide linker, and the specific substituents attached to them.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the substituents on the this compound scaffold have a profound impact on the potency and selectivity of these compounds.

In the context of ALK inhibitors, SAR studies focused on the parallel optimization of both the right-hand side (RHS) and left-hand side (LHS) of the molecule, leading to compounds with enhanced potency and selectivity over related kinases like IGF1R. researchgate.net Quantitative structure-activity relationship (QSAR) models have further elucidated the importance of steric, electrostatic, and hydrophobic properties in determining the inhibitory potential of these derivatives against ALK. researchgate.net

For hCA inhibitors based on a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide framework, the substituents on the terminal amine of the carboxamide play a critical role. nih.gov For example, introducing a 4-methoxyphenyl (B3050149) group to a piperazine moiety resulted in a potent hCA I inhibitor with a Ki of 7.9 nM. nih.gov Shifting the methoxy (B1213986) group to the 3-position decreased this activity (Ki = 38.6 nM). nih.gov The presence of a 2-methylphenyl group also yielded a potent inhibitor (Ki = 11.8 nM), demonstrating that subtle changes in substituent position and nature can lead to significant differences in potency. nih.gov

Similarly, in the development of dopamine and norepinephrine reuptake inhibitors, N-alkylation of a nor-ester precursor with various alkyl bromides yielded a series of N-substituted esters with varying activities. acs.org This highlights the importance of the substituent on the piperidine nitrogen in modulating biological effect. acs.org

Below is an interactive table summarizing the inhibitory activities of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against different human carbonic anhydrase isoforms.

| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 5 | 3-methoxyphenyl | 38.6 | 1.2 | 25.5 | 5.8 |

| 6 | 4-methoxyphenyl | 7.9 | 0.8 | 28.4 | 4.7 |

| 7 | 2-methylphenyl | 11.8 | 1.5 | 30.2 | 6.2 |

| 11 | 4-fluorophenyl | 50.1 | 5.8 | 9.8 | 4.5 |

| 15 | 4-chlorobenzyl | 98.6 | 12.4 | 8.5 | 5.1 |

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors. nih.gov

Conformational Effects on Ligand-Target Binding

The three-dimensional conformation of a ligand is a critical factor in its ability to bind effectively to a biological target. Ligand binding often involves induced conformational changes in the target protein, and the ligand itself must adopt a specific conformation to fit within the binding site. nih.gov

The energy required for a ligand to adopt its bound conformation, as opposed to its lowest-energy conformation in solution, can significantly impact binding affinity. nih.gov For many protein-ligand complexes, the bound conformation of the ligand is higher in potential energy than its most stable solution-state conformation. nih.gov This energetic penalty, along with the loss of configurational entropy as the ligand becomes more restricted upon binding, must be overcome by the favorable interactions between the ligand and the protein for binding to occur. nih.gov

In the case of piperidine carboxamide derivatives as ALK inhibitors, the X-ray cocrystal structure revealed that the ligand binds to an unusual, DFG-shifted conformation of the kinase. researchgate.net This highlights that the flexibility of both the ligand and the target protein can be crucial for binding. Computational docking strategies that utilize multiple conformations of the target protein can lead to significantly improved predictions of ligand binding modes and affinities compared to using a single, rigid protein structure. nih.gov The ability of the this compound scaffold and its derivatives to adopt the necessary conformation to interact with specific residues within a binding pocket is therefore a key determinant of their biological activity. For instance, in the binding of derivatives to hCA isoforms, the piperidine ring can establish hydrophobic contacts with specific amino acid residues like A131. nih.gov

Rational Design Principles for Optimized Lead Compounds

The process of lead optimization involves refining an initial "hit" compound to create a lead compound with improved potency, selectivity, and pharmacokinetic properties. preprints.org Rational design principles are central to this process for this compound derivatives.

A key principle is the use of structure-based drug design, which relies on knowledge of the three-dimensional structure of the target protein. The cocrystal structure of a piperidine carboxamide derivative with the ALK kinase domain, for example, provided a structural basis for the rational design of new analogs. researchgate.net This allowed for the targeted modification of the lead compound to improve its interactions with the binding site. researchgate.net

Another important principle is the use of computational modeling, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies. researchgate.net These models can identify the key steric, electronic, and hydrophobic features that are critical for bioactivity, thereby guiding the synthesis of more potent and selective compounds. researchgate.net For ALK inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed to guide the design of new derivatives. researchgate.net

The optimization process often involves iterative cycles of design, synthesis, and testing. nih.gov For example, modifications to a lead TACE (TNF-alpha converting enzyme) inhibitor, which included incorporating a piperidine ring, led to the identification of potent and selective inhibitors. nih.gov This iterative process allows for the fine-tuning of the molecular structure to achieve the desired biological profile. preprints.org By combining structural biology, computational chemistry, and synthetic chemistry, researchers can rationally design optimized lead compounds based on the this compound scaffold for a variety of therapeutic targets. nih.gov

Computational Chemistry and Molecular Modeling for 1 Isopropylpiperidine 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Isopropylpiperidine-4-carboxamide, docking simulations are essential for understanding how it and its analogs interact with specific biological targets at the atomic level.

This process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar piperidine (B6355638) carboxamide derivatives have successfully used docking programs like AutoDock Vina, Surflex-Dock, and Glide to investigate binding modes. researchgate.net The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable complex and potentially higher potency. nih.govresearchgate.net

Molecular docking analyses of various piperidine derivatives have revealed critical interactions with amino acid residues in the active sites of target proteins. nih.govrsc.org These simulations can guide the rational design of new derivatives with improved affinity and selectivity by suggesting modifications to the core structure that enhance these key interactions. The process allows for high-throughput virtual screening of large compound libraries to identify potential "hit" compounds before committing to costly and time-consuming laboratory synthesis. nih.gov

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 4a | -8.0 | Asn535, Phe424 |

| Compound 5a | -8.3 | Asn535, Glu394, His226 |

| Compound 5b | -8.3 | Asn535, Phe381 |

Homology Modeling in Target Protein Characterization

When the experimental three-dimensional (3D) structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling can be employed to build a predictive model. nih.gov This computational method constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein. nih.govbiotech-asia.org

The process begins by identifying a suitable template protein with a high degree of sequence identity (typically >30%) to the target sequence from a database like the Protein Data Bank (PDB). nih.govmdpi.com Web-based servers such as SWISS-MODEL are commonly used to perform the modeling. nih.gov The reliability of the generated model is assessed using various validation tools that check its stereochemical quality, such as Ramachandran plots, which evaluate the conformational feasibility of backbone dihedral angles. nih.govhrpub.org A high percentage of residues in the "most favored" regions of the plot indicates a good quality model. hrpub.org

For research involving this compound, if the intended protein target lacks a known 3D structure, a homology model can be generated to serve as the receptor in subsequent molecular docking simulations. nih.gov This allows for structure-based drug design efforts to proceed even in the absence of an experimental protein structure, enabling the study of ligand-receptor interactions and the screening of potential inhibitors. nih.gov

Quantum Chemical Calculations (e.g., DFT Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and properties of molecules like this compound. nih.gov These methods can accurately predict various molecular characteristics from first principles.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into chemical stability.

Calculate Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. nih.gov

Simulate Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

These calculations provide a detailed understanding of the intrinsic properties of this compound, which can inform the design of derivatives with desired electronic and steric properties for enhanced biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed compounds without the need for their synthesis and testing.

The development of a QSAR model involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov For instance, a QSAR study on similar 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives developed a highly significant model (R² = 0.935) for predicting inhibitory activity. nih.gov

The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A robust and predictive QSAR model can be a valuable tool for prioritizing the synthesis of the most promising compounds, thereby optimizing the lead discovery process. researchgate.netnih.gov

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model (internal validation). | > 0.5 |

| r²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.5 |

Virtual Screening and Similarity Searching Algorithms

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net When starting with a lead compound like this compound, VS can be used to find other compounds with similar properties or that are predicted to bind to the same target.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. nih.gov A large database of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of a known active ligand, such as this compound, as a template. researchgate.net Algorithms search for other molecules in a database that have similar 2D or 3D structural features (similarity searching) or share a common pharmacophore model. researchgate.netmdpi.com

Algorithms like MuSSeL (Multilevel Spectra of Simplified line notation) can be used for similarity searching, helping to identify novel compounds from vast chemical databases that share key structural motifs with the query molecule and are therefore more likely to possess similar biological activity.

Prediction of Biological Activity (e.g., PASS System Analysis)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the probable biological activities of a compound based on its 2D structural formula. nih.govclinmedkaz.org The system works on the principle that the biological activity of a compound is a function of its structure. nih.gov

PASS compares the structure of a query compound, like this compound, with the structures of over 180,000 biologically active substances in its database. nih.gov The output is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.gov For each predicted activity, the system provides two probabilities:

Pa (Probability "to be active"): The likelihood that the compound exhibits the given activity.

Pi (Probability "to be inactive"): The likelihood that the compound does not exhibit the activity.

Activities for which Pa > Pi are considered possible. akosgmbh.de If Pa > 0.7, the chance of finding that activity experimentally is high, while a Pa between 0.5 and 0.7 suggests a lower but still significant probability. researchgate.netnih.gov This tool is valuable for identifying new potential therapeutic applications or potential side effects of a compound early in the research process. clinmedkaz.org

Advanced Analytical Techniques for Research Characterization of 1 Isopropylpiperidine 4 Carboxamide

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of 1-Isopropylpiperidine-4-carboxamide, offering insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

The spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The piperidine (B6355638) ring protons would appear as a series of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen. The proton of the amide (NH) group would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | ~ 1.0 - 1.2 | Doublet | 6H |

| Piperidine ring -CH₂- | ~ 1.5 - 1.9 | Multiplet | 4H |

| Piperidine ring -CH-CO- | ~ 2.1 - 2.4 | Multiplet | 1H |

| Piperidine ring -CH₂-N- | ~ 2.8 - 3.1 | Multiplet | 4H |

| Isopropyl -CH(CH₃)₂ | ~ 3.9 - 4.1 | Septet | 1H |

| Amide -NH- | ~ 7.4 - 7.6 | Broad Singlet | 1H |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula C₉H₁₈N₂O.

In a patent for a malonate crystal of a carboxamide derivative, the mass of this compound was determined using Fast Atom Bombardment Mass Spectrometry (FAB-MS). The analysis showed a peak at a mass-to-charge ratio (m/z) of 172, corresponding to the protonated molecule [M+H]⁺ google.com. High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental formula. Electron Ionization Mass Spectrometry (EIMS) would lead to fragmentation of the molecule, providing further structural information based on the masses of the resulting fragments.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) | Reference |

| FAB-MS | [M+H]⁺ | 172 | google.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and amine functional groups, as well as the alkyl portions of the structure.

Based on data from analogous compounds like N-(3-(4-fluorobenzyloxy)phenyl)-1-isopropylpiperidine-4-carboxamide, the spectrum would likely feature a strong absorption band for the amide C=O stretch, typically around 1645 cm⁻¹ nih.gov. The N-H stretch of the secondary amide would appear as a distinct band in the region of 3200-3300 cm⁻¹ nih.gov. The C-H stretching vibrations of the isopropyl and piperidine alkyl groups would be observed in the 2800-3000 cm⁻¹ range nih.gov.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~ 3223 |

| Alkyl C-H | Stretch | ~ 2967, 2944 |

| Amide C=O | Stretch | ~ 1645 |

| Amide N-H | Bend | ~ 1605 |

| C-N Stretch | Stretch | ~ 1225 |

Note: The predicted values are based on the analysis of structurally similar compounds nih.gov.

Chromatographic Purity and Composition Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography.

While a specific method for this compound is not detailed in the available literature, methods for similar piperidine derivatives often utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer nih.gov. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, a charged aerosol detector (CAD) or mass spectrometer (LC-MS) could be employed.

Table 4: Representative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Gradient | Gradient elution from 5% to 95% Acetonitrile |

| Flow Rate | ~ 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

Note: These parameters are representative of methods used for similar compounds and may require optimization for this compound nih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, GC analysis could be employed, potentially after derivatization to increase its volatility and thermal stability.

Patents describing the analysis of related compounds suggest using a capillary column such as a Restek RTX-35MS. A typical method would involve a temperature gradient to ensure the separation of the compound from any volatile impurities. The carrier gas is commonly helium google.comgoogle.com.

Table 5: Representative GC-MS Method Parameters

| Parameter | Condition |

| Instrument | GC-MS |

| Column | Restek RTX-35MS (or similar) |

| Carrier Gas | Helium |

| Inlet Temperature | ~ 250 °C |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 300°C) |

| Detector | Mass Spectrometer |

Note: These parameters are based on general methods for related compounds and would need to be optimized for the specific analysis of this compound google.comgoogle.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, simple, and rapid analytical technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. libretexts.orgnih.gov The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). researchgate.net

In the context of this compound, TLC would be employed during its synthesis to track the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the individual components separate into distinct spots. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. khanacademy.org

The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the solvent system is adjusted to obtain an optimal Rf value, which is generally between 0.3 and 0.7 for good resolution. wisc.edu Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using staining reagents such as potassium permanganate (B83412) or iodine vapor, which react with the compound to produce a colored spot. nih.gov While specific Rf values are dependent on the exact conditions (plate type, solvent system, temperature), a representative TLC analysis would be documented with these parameters.

Table 1: Representative TLC Parameters for Piperidine-4-Carboxamide Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate stain |

| Expected Rf | Dependent on specific analog, optimized to ~0.4-0.6 |

Note: The above table provides a general example of TLC conditions; specific values for this compound would be determined experimentally.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.com

While the specific crystal structure of this compound is not publicly available, analysis of related piperidine structures reveals common conformational features. mdpi.com The piperidine ring typically adopts a chair conformation. The substituents on the ring can be in either axial or equatorial positions, and their relative orientation is crucial for biological activity. For this compound, XRD would confirm the conformation of the piperidine ring and the spatial arrangement of the isopropyl and carboxamide groups.

Table 2: Representative Crystal Data Parameters from X-ray Diffraction Analysis of a Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 20.3873(10) Å, b = 10.4405(4) Å, c = 12.6827(5) Å, β = 93.105(2)° |

| Volume (V) | 2698.2(2) ų |

| Z (molecules/unit cell) | 4 |

Note: Data presented is for alectinib (B1194254) hydrochloride, a complex molecule containing a piperidine moiety, and serves as an illustrative example of the type of data obtained from an XRD experiment. mdpi.com Specific data for this compound would require experimental determination.

Cell-Based Assays for In Vitro Activity Assessment (e.g., Calcium Mobilization Assays, Antiviral Assays)

Cell-based assays are indispensable tools for evaluating the biological activity of a compound in a physiologically relevant environment. These assays can measure a wide range of cellular responses, from receptor activation to inhibition of viral replication.

Calcium Mobilization Assays:

Calcium mobilization assays are functional assays used to study the activity of G-protein coupled receptors (GPCRs). nih.gov Many GPCRs, upon activation by a ligand, trigger a signaling cascade that results in the release of intracellular calcium (Ca²⁺) from storage organelles like the endoplasmic reticulum. rsc.org This transient increase in cytosolic Ca²⁺ can be detected using fluorescent calcium indicators. springernature.com

A study on novel piperidine-4-carboxamide derivatives demonstrated their potent inhibitory activity against the CCR5 receptor, a GPCR that acts as a co-receptor for HIV entry. nih.gov In this study, a calcium mobilization assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. The results showed that some derivatives had IC₅₀ values in the nanomolar range, comparable to the positive control, maraviroc. nih.gov This indicates that such assays are suitable for characterizing the activity of piperidine-4-carboxamide compounds at specific GPCR targets.